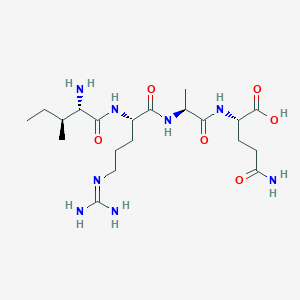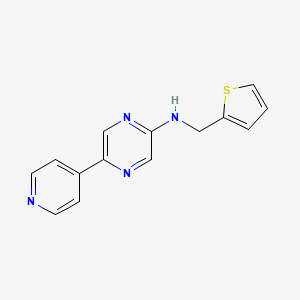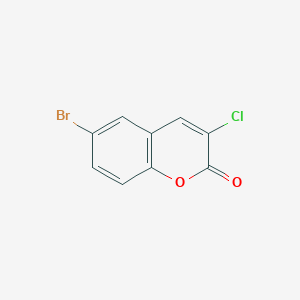![molecular formula C38H54O10 B12535340 2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid CAS No. 701250-27-3](/img/structure/B12535340.png)
2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid is a complex organic compound that features a benzene ring substituted with two furan-2-ylmethoxy decyl groups and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethoxy decyl groups, which are then attached to the benzene ring through etherification reactions. The carboxylic acid groups can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalysts and optimized reaction conditions would be essential to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid has several scientific research applications:
Polymer Chemistry: It can be used as a monomer for the synthesis of bio-based polymers.
Materials Science: Its derivatives can be used to create materials with unique properties, such as improved gas barrier properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds with biological molecules, while the furan rings can participate in π-π interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid (FDCA): A bio-based monomer used in the production of polyethylene furanoate (PEF).
Terephthalic Acid (TA): A key monomer in the production of polyethylene terephthalate (PET).
Uniqueness
2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid is unique due to its combination of furan and benzene rings, which provides it with distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
701250-27-3 |
|---|---|
Molecular Formula |
C38H54O10 |
Molecular Weight |
670.8 g/mol |
IUPAC Name |
2,5-bis[10-(furan-2-ylmethoxy)decoxy]terephthalic acid |
InChI |
InChI=1S/C38H54O10/c39-37(40)33-28-36(48-24-16-12-8-4-2-6-10-14-22-44-30-32-20-18-26-46-32)34(38(41)42)27-35(33)47-23-15-11-7-3-1-5-9-13-21-43-29-31-19-17-25-45-31/h17-20,25-28H,1-16,21-24,29-30H2,(H,39,40)(H,41,42) |
InChI Key |
FDIUAGBTJSNSIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COCCCCCCCCCCOC2=CC(=C(C=C2C(=O)O)OCCCCCCCCCCOCC3=CC=CO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)


![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)

![Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-](/img/structure/B12535324.png)

![Lithium, [[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B12535334.png)

![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)
